molecular formula C9H13N3O4 B2862276 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione CAS No. 1009666-48-1

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No.: B2862276
CAS No.: 1009666-48-1
M. Wt: 227.22
InChI Key: MOEWNZSTUMZZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by a morpholine-substituted oxoethyl group at the 5-position of the imidazolidine-2,4-dione core. Hydantoins are heterocyclic compounds widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-7(12-1-3-16-4-2-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWNZSTUMZZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for preparing 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of imidazolidine and morpholine rings . Industrial production methods would likely involve optimizing these reactions for higher yield and purity.

Chemical Reactions Analysis

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Structural Features

The imidazolidine-2,4-dione scaffold allows for versatile substitutions, which directly influence biological activity and physicochemical properties. Below is a comparison of key structural analogs:

Compound Name Core Structure R-Group Substitutions Key Functional Groups Reference ID
5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione Imidazolidine-2,4-dione -CH₂-C(O)-morpholine at C5 Morpholine, oxoethyl
3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-methyl-5-(4-morpholinophenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione -CH₂-C(O)-2,4-difluorophenyl at C3; -4-morpholinophenyl at C5 Morpholine, difluorophenyl, oxoethyl
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione -CH₂-(4-dimethylaminophenyl) at C5 Dimethylamino, benzyl
5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione Thiazolidine-2,4-dione -CH=C-(morpholine-thiazole) at C5 Morpholine, thiazole, chloro
(5Z)-5-[4-(Dimethylamino)benzylidene]imidazolidine-2,4-dione Imidazolidine-2,4-dione -CH=C-(4-dimethylaminophenyl) at C5 Dimethylamino, benzylidene

Key Observations :

  • Morpholine vs. Piperazine/Phenyl Groups: Compounds with morpholine (e.g., ) often exhibit enhanced solubility due to morpholine's hydrophilic nature, whereas dimethylamino or phenyl groups (e.g., ) may increase lipophilicity and CNS penetration.
  • Oxoethyl vs. Benzylidene : The oxoethyl linker in the target compound may improve metabolic stability compared to benzylidene derivatives, which are prone to oxidation .

Key Observations :

  • Morpholine-containing compounds (e.g., ) show promise in targeting infectious diseases and cancer.
  • Substitutions at C5 (e.g., methyl, morpholinophenyl) enhance target specificity, as seen in antimycobacterial activity .
  • Inactive derivatives (e.g., ) highlight the importance of substitution patterns for biological efficacy.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Notes Reference ID
This compound 255.23 0.5 1.2 (PBS) Moderate solubility due to morpholine .
3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-methyl-5-(4-morpholinophenyl)imidazolidine-2,4-dione 471.42 2.8 0.03 (DMSO) High lipophilicity limits aqueous solubility .
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 261.29 1.9 0.8 (Water) Enhanced CNS penetration .
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 234.25 1.5 0.5 (Ethanol) Crystalline solid; Sigma-Aldrish supply .

Key Observations :

  • Morpholine derivatives generally exhibit moderate solubility, favorable for oral bioavailability.
  • Bulky substituents (e.g., difluorophenyl in ) increase molecular weight and logP, reducing solubility.

Biological Activity

5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, also known by its CAS number 1009666-48-1, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various cell lines.

  • Molecular Formula : C₉H₁₃N₃O₄
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 1009666-48-1

Synthesis and Structure

The compound is synthesized through various chemical pathways involving imidazolidine derivatives. The presence of the morpholine ring is significant as it contributes to the compound's biological properties. The synthetic routes often involve condensation reactions that yield derivatives with enhanced pharmacological profiles.

Anticancer Properties

This compound has been evaluated for its anticancer potential across multiple studies. Notably, it has shown promising results in inhibiting cell growth in various cancer cell lines.

  • In Vitro Studies : The compound was tested against a panel of human tumor cell lines as part of the National Cancer Institute's (NCI) screening program. Results indicated significant cytotoxic effects with mean GI50 (the concentration required to inhibit cell growth by 50%) values reported as low as 15.72 μM against certain cell lines, including non-small cell lung cancer and melanoma .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2, which are crucial in cancer cell survival. This inhibition leads to increased apoptosis in malignant cells .

Neuropharmacological Activity

Research has also indicated that derivatives of imidazolidine compounds exhibit activity at serotonin receptors, particularly the 5-HT1A receptor. This suggests potential applications in treating mood disorders and anxiety . The binding affinities for these receptors have been reported in the nanomolar range, indicating a strong interaction that could be leveraged for therapeutic purposes.

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62 (Lung Cancer)15.7250.68-
SF-539 (CNS Cancer)---
MDA-MB-435 (Melanoma)---
OVCAR-8 (Ovarian Cancer)---
DU-145 (Prostate Cancer)---
MDA-MB-468 (Breast Cancer)---

Note: Specific values for TGI and LC50 were not available for all cell lines but indicate ongoing research into these parameters.

Summary of Findings

  • Efficacy Against Tumor Cells : The compound exhibits significant growth inhibition across various cancer types, suggesting broad-spectrum anticancer activity.
  • Potential for Drug Development : Given its favorable drug-like properties as assessed by computational models like SwissADME, there is potential for further development into therapeutic agents .
  • Future Research Directions : Continued exploration into its mechanism of action and optimization of its pharmacokinetic properties will be crucial for advancing this compound towards clinical applications.

Q & A

What are the established synthetic routes for 5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via alkylation of hydantoin derivatives (e.g., 5-substituted imidazolidine-2,4-diones) with bromoethyl ketones or related electrophiles. For example, and describe analogous syntheses where hydantoin derivatives react with 2-bromo-1-(aryl)ethan-1-one under reflux conditions in polar aprotic solvents (e.g., DMF) or acetic acid. Optimization strategies include:

  • Catalysis : Morpholine or sodium acetate can act as catalysts or bases to enhance reactivity .
  • Stoichiometry : Adjusting molar ratios of reactants (e.g., 1:1.1 hydantoin to electrophile) to minimize side reactions.
  • Temperature and Solvent : Reflux in acetic acid (110–120°C) or DMF (80–100°C) improves yield by accelerating nucleophilic substitution .
  • Work-Up : Recrystallization from DMF/acetic acid or ethanol/water mixtures enhances purity .

What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assign chemical shifts to confirm substituents. For instance, the morpholine ring’s protons appear as multiplet signals at δ 3.5–3.7 ppm, while the imidazolidine-dione carbonyl carbons resonate near δ 170–175 ppm .
  • UPLC-MS/HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C₉H₁₃N₃O₄: 228.0983) and rule out impurities. Discrepancies >2 ppm suggest structural anomalies .
  • X-ray Crystallography : Resolve solid-state conformation, as demonstrated for structurally similar compounds in (e.g., bond angles and torsion angles of the morpholine ring).

How can researchers address contradictions between predicted and observed spectroscopic data?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., NMR and X-ray) to resolve ambiguities. For example, tautomeric forms (e.g., keto-enol) may cause unexpected NMR shifts .
  • Impurity Analysis : UPLC-MS can detect byproducts (e.g., unreacted hydantoin or oxidized intermediates) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural mismatches .

What computational methods are used to predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. highlights oxadiazole derivatives’ binding affinities as a reference framework.
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., using GROMACS) to prioritize analogs for synthesis .

What safety protocols are essential when handling intermediates during synthesis?

Methodological Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid exposure to bromoethyl ketones (skin irritants) or acetic acid (corrosive) .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially when using volatile solvents like DMF .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr from alkylation) before disposal, following OECD guidelines .

How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the hydantoin (e.g., aryl groups) or morpholine ring (e.g., alkylation) to assess impact on bioactivity. shows yield variations (25–45%) based on substituent electronic effects .
  • Bioassays : Test analogs against validated targets (e.g., antimicrobial or anticancer models) using standardized protocols (e.g., MIC assays or MTT viability tests) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity trends .

How can reaction mechanisms for alkylation or cyclization steps be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in tautomeric equilibria .
  • Intermediate Trapping : Add scavengers (e.g., TEMPO) to detect radical or carbocation intermediates during alkylation .

What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Step Optimization : Isolate and purify intermediates (e.g., hydantoin precursors) before proceeding. achieved 45% yield for a chlorophenyl-substituted analog via careful recrystallization .
  • Catalyst Screening : Test alternatives like DMAP or DBU for challenging steps (e.g., amide bond formation) .
  • Flow Chemistry : Improve heat/mass transfer in continuous reactors for exothermic reactions (e.g., bromoethyl ketone synthesis) .

How are crystallographic data used to validate computational models?

Methodological Answer:

  • Overlay Analysis : Compare X-ray structures (e.g., bond lengths/angles from ) with DFT-optimized geometries to assess model accuracy .
  • Electron Density Maps : Identify regions of discrepancy (e.g., hydrogen bonding networks) to refine force field parameters in simulations .

What are best practices for reporting conflicting data in publications?

Methodological Answer:

  • Transparency : Disclose all reaction conditions (e.g., solvent purity, humidity) that may impact reproducibility .
  • Statistical Analysis : Use error bars or confidence intervals for biological assays to contextualize outliers .
  • Theoretical Frameworks : Link contradictions to hypotheses (e.g., competing reaction pathways) for constructive peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.